molecular formula C15H18N2O2 B8672114 1-Benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

1-Benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B8672114
M. Wt: 258.32 g/mol
InChI Key: YEWJYJMMDPUHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-benzyl-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H18N2O2/c18-14-8-12(15(19)16-13-6-7-13)10-17(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)

InChI Key

YEWJYJMMDPUHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 16.4 g (75 mmole) of 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid in 150 ml of acetonitrile was added 13.8 g (85 mmole) of carbonyldiimidazole. The reaction was heated to 60° C. for one hour, cooled to room temperature and treated with 4.85 g (85 mmole) of cyclopropylamine. The reaction was stirred at room temperature for 18 hours, the solvent removed in vacuo and the residue partitioned between chloroform and water. The organic layer was washed with water, 1N hydrochloric acid, dried over magnesium sulfate, filtered, and evaporated in vacuo to give 18.3 g of 5-oxo-1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinecarboxamide, mp 94°-96° C. 1-(Phenylmethyl)-N-cyclopropyl-3-pyrrolidine-methanamine
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.